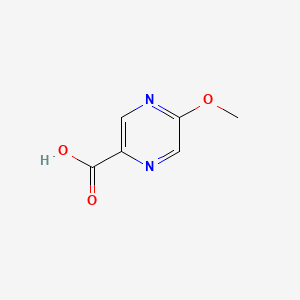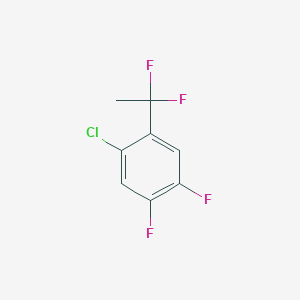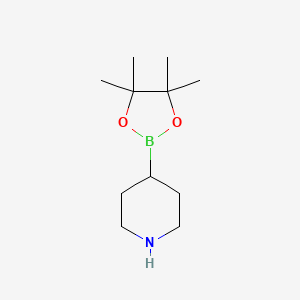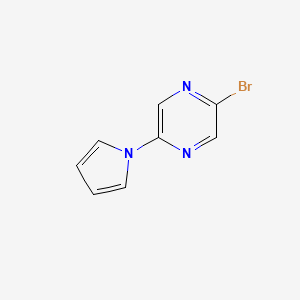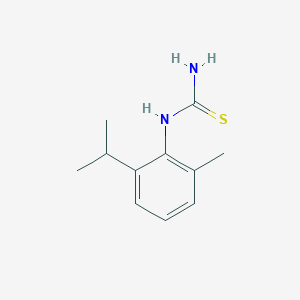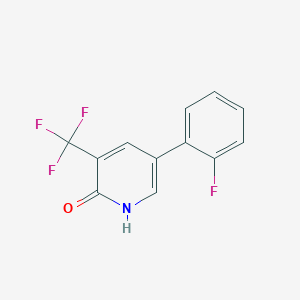
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol
Vue d'ensemble
Description
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol, abbreviated as 5-F-3-TFP, is a fluorinated heterocyclic compound with a wide range of applications in science and industry. It is a versatile synthetic intermediate and can be used for the synthesis of numerous pharmaceuticals and agrochemicals. 5-F-3-TFP is also used as a catalyst in various reactions and has been studied for its potential use as a corrosion inhibitor.
Applications De Recherche Scientifique
5-F-3-TFP has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and has been studied for its potential use as a corrosion inhibitor. In addition, 5-F-3-TFP has been studied as a potential antifungal agent and has been shown to be effective against a variety of fungi.
Mécanisme D'action
The mechanism of action of 5-F-3-TFP is not yet fully understood. However, it is believed that the fluorinated heterocyclic structure of the compound is responsible for its antifungal activity. It is believed that the fluorine atoms interact with the fungal cell membrane, resulting in the disruption of the membrane and the death of the fungus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-3-TFP are not yet fully understood. However, it has been shown to have antifungal activity against a variety of fungi. In addition, it has been shown to be effective as a corrosion inhibitor and has been studied for its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-F-3-TFP for lab experiments is its availability and ease of synthesis. It can be easily synthesized via a number of different methods and is relatively inexpensive. In addition, it is a versatile reagent and can be used for the synthesis of a variety of organic compounds. However, there are some limitations to using 5-F-3-TFP in lab experiments. It is a fluorinated compound, which means that it is toxic and can be hazardous if not handled properly. In addition, it is not yet fully understood how the compound works and its biochemical and physiological effects are not yet fully understood.
Orientations Futures
There are a number of potential future directions for 5-F-3-TFP research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to determine its potential uses as an anticancer agent and to investigate its potential use as a corrosion inhibitor. Finally, further research could be conducted to explore its potential uses as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(18)17-6-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPXJOGCXHWXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C(=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



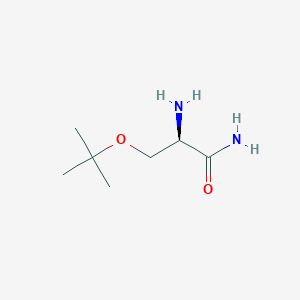
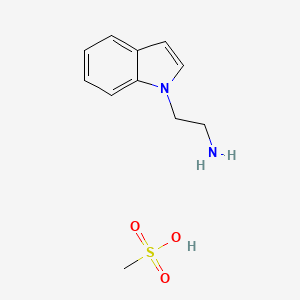
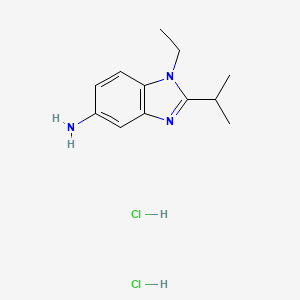
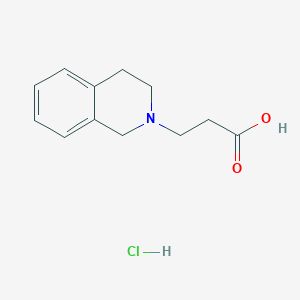

![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)
![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)
